N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S2.ClH/c22-14-4-3-7-17-18(14)24-21(30-17)26(9-8-25-10-12-28-13-11-25)20(27)19-23-15-5-1-2-6-16(15)29-19;/h1-7H,8-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXALWIGGLXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorine and morpholine groups. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The fluorine and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzothiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The unique structure of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride suggests potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Studies have shown that modifications to the benzothiazole core can lead to enhanced cytotoxicity against specific cancer types.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neuropharmacology Applications
1. Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves antagonism of excitatory receptors which can prevent excitotoxicity.
2. Modulation of Kynurenine Pathway
Recent studies have explored the role of the kynurenine pathway in neurodegeneration, where metabolites like kynurenic acid exhibit neuroprotective properties. This compound could potentially influence this pathway, providing avenues for therapeutic intervention in mood disorders and cognitive decline.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis via caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Neuroprotection
In an experimental model of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective effect against dopaminergic neuron degeneration.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Impact : Fluorine in both the target and triazole derivatives enhances stability and bioavailability, as seen in drug candidates like ciprofloxacin .
- Morpholine Role : The morpholinylethyl group in the target compound likely improves solubility, akin to its use in kinase inhibitors (e.g., GDC-0941) .
- Spectral Benchmarks : The absence of C=O IR bands in triazoles [7–9] (~1663–1682 cm⁻¹ loss) contrasts with the target’s carboxamide, highlighting structural divergence .
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FN3S·HCl. Its structure features two benzothiazole moieties linked by a morpholine group, which enhances its biological properties.
Research indicates that benzothiazole derivatives exhibit a variety of mechanisms that contribute to their biological activities:
- Antitumor Activity : Compounds in this class have shown potential as antitumor agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways critical for tumor growth and survival .
- Antimicrobial Properties : Benzothiazoles have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This is attributed to their ability to disrupt cellular processes such as DNA replication and protein synthesis.
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including the compound , on human breast cancer cell lines. The results indicated significant growth inhibition with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of bacteria. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- In Vivo Studies : In vivo studies on animal models demonstrated the compound's potential as an antiparasitic agent, showing effective reduction in parasite load without significant toxicity to host tissues .
Q & A
Basic: What synthetic strategies are recommended to achieve high purity for this compound?
Methodological Answer:
Synthesis should involve multi-step optimization, including:
- Solvent Selection : Ethanol or methanol for nucleophilic substitutions (e.g., benzothiazole carboxamide coupling) .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, as seen in similar benzothiazole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates. Monitor purity via TLC and HPLC .
- Yield Optimization : Adjust reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of reactants) to mitigate side reactions .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from overlapping signals or impurities. Address this by:
- Multi-Technique Validation : Combine -NMR, -NMR, and HRMS to cross-validate functional groups and molecular weight .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond connectivity .
- DEPT/HSQC NMR : Differentiate between CH, CH, and quaternary carbons to confirm substitution patterns .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., morpholine ethyl protons at δ 2.4–3.2 ppm; benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H] ion matching calculated mass within 5 ppm error) .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm) and benzothiazole C-S bonds (~650 cm) .
Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures may improve crystal quality.
- Data Collection : Use high-resolution synchrotron sources for small crystals (<0.1 mm).
- Refinement : SHELXL handles twinning or disorder via TWIN/BASF commands. For low-resolution data, apply restraints on bond lengths/angles .
- Validation : Check R (<5%) and R (<10%) metrics to ensure model accuracy .
Basic: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Temperature Control : Maintain 70–80°C for benzothiazole ring closure to avoid decomposition .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Stepwise Isolation : Purify intermediates (e.g., morpholinoethyl amine) before final coupling to reduce competing reactions .
Advanced: How to design a robust biological activity assay for this compound?
Methodological Answer:
- Target Selection : Align with structural analogs (e.g., kinase inhibitors from benzothiazole carboxamides) .
- Dose-Response Analysis : Use 3D cell cultures or patient-derived xenografts for IC determination. Apply nonlinear regression (GraphPad Prism) for curve fitting .
- Controls : Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle-treated samples .
Theoretical: How to integrate this compound’s study into existing structure-activity relationship (SAR) models?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., Bcl-2/Mcl-1) based on morpholine and fluorine substituent interactions .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from analogs .
- Hypothesis Testing : Compare activity data against predicted SAR trends (e.g., fluorinated analogs’ enhanced bioavailability) .
Advanced: What statistical methods resolve contradictions in dose-response data?
Methodological Answer:
- ANOVA with Tukey Post Hoc : Identify significant differences between treatment groups.
- Residual Analysis : Detect outliers or non-linear trends in dose-response curves .
- Bootstrap Resampling : Estimate confidence intervals for IC values when replicates are limited .
Basic: How to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .
- Kinetic Modeling : Calculate t (time for 10% degradation) using first-order kinetics .
Theoretical: How to align mechanistic studies with a conceptual framework in drug discovery?
Methodological Answer:
- Pathway Mapping : Link the compound to pathways (e.g., apoptosis via Bcl-2 inhibition) using KEGG/Reactome databases .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes .
- Validation : Use CRISPR knockouts of target genes to confirm mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
